molecular formula C11H21NO4 B14030869 cis-1-Boc-3,4-dimethoxypyrrolidine

cis-1-Boc-3,4-dimethoxypyrrolidine

Katalognummer: B14030869
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: ZXITZSJZHVBMJL-DTORHVGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with tert-butyl and dimethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Dimethoxylation: The dimethoxy groups are introduced through methylation reactions using methoxy reagents.

Industrial Production Methods

Industrial production methods for REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Wissenschaftliche Forschungsanwendungen

REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of REL-(3R,4S)-TERT-BUTYL 3,4-DIMETHOXYPYRROLIDINE-1-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C11H21NO4

Molekulargewicht

231.29 g/mol

IUPAC-Name

tert-butyl (3R,4S)-3,4-dimethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-8(14-4)9(7-12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+

InChI-Schlüssel

ZXITZSJZHVBMJL-DTORHVGOSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OC)OC

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.